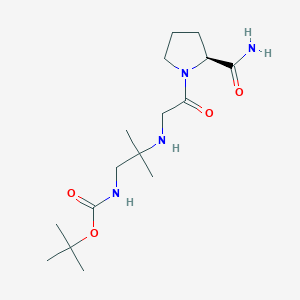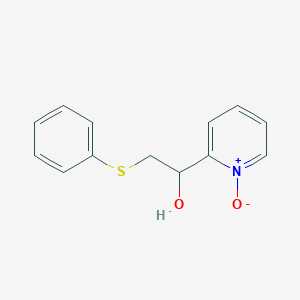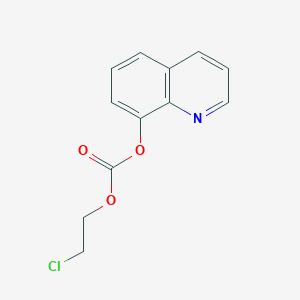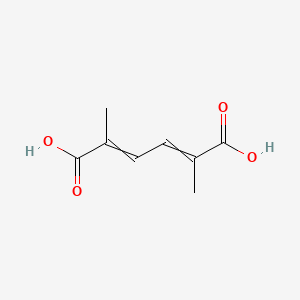
2,5-Dimethylhexa-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is a dicarboxylic acid with two methyl groups and two double bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethyl-2,4-hexadiene with an oxidizing agent to introduce the carboxylic acid groups. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at elevated temperatures to ensure complete oxidation of the diene to the corresponding dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,5-dimethyl-2,4-hexadiene using a metal catalyst such as palladium or platinum. The process is conducted in a continuous flow reactor to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction of the double bonds can lead to the formation of saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives such as carboxylic acids and ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylhexa-2,4-dienedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving dicarboxylic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A related compound with a similar structure but lacking the carboxylic acid groups.
2,5-Dimethylmuconic acid: Another dicarboxylic acid with a similar structure but different substitution pattern.
Uniqueness
2,5-Dimethylhexa-2,4-dienedioic acid is unique due to the presence of both double bonds and carboxylic acid groups in its structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
2,5-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
HVMNFKUBOVSQCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=C(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


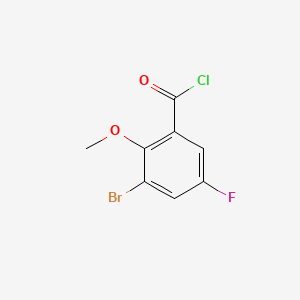
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
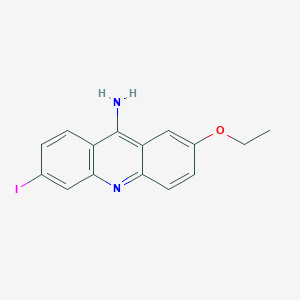
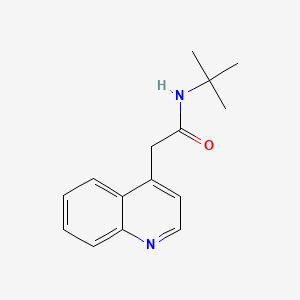
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
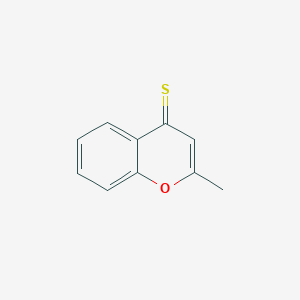

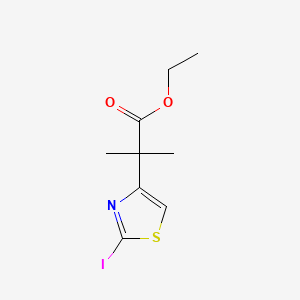

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
